N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
Scientific Research Applications
Antibacterial Applications
A study by Palkar et al. (2017) on analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, including compounds related to the specified chemical, demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and evaluated for their antibacterial efficacy, indicating potential application as novel antibacterial agents (Palkar et al., 2017).
Anticancer Applications
A novel series of benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized, with some demonstrating moderate to excellent potency against various cancer cell lines. These compounds, characterized by their potential as epidermal growth factor receptor (EGFR) inhibitors, showed selective cytotoxicity, suggesting their application in targeted cancer therapies (Zhang et al., 2017).
Antioxidant Applications
Matloob Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated them for antioxidant activities. Many compounds in this series exhibited moderate to significant radical scavenging activity, highlighting their potential application in managing oxidative stress-related conditions (Ahmad et al., 2012).
Material Science Applications
The work of Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives, including those with methyl functionalities, explored their role as supramolecular gelators. Specifically, they elucidated the impact of methyl functionality and S⋯O interaction on gelation behavior, offering insights into the design of new materials for various technological applications (Yadav & Ballabh, 2020).
Mechanism of Action
Future Directions
Future research on this compound could focus on elucidating its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards. This could involve various experimental techniques, including synthetic chemistry, NMR spectroscopy, X-ray crystallography, computational chemistry, and biological assays .
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-23-11-3-4-12-15(9-11)24-17(18-12)19-16(20)10-2-5-13-14(8-10)22-7-6-21-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDQHHMRLRTUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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